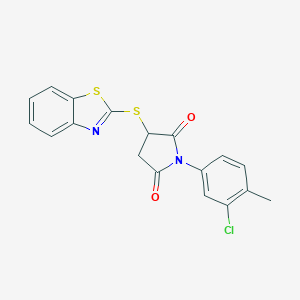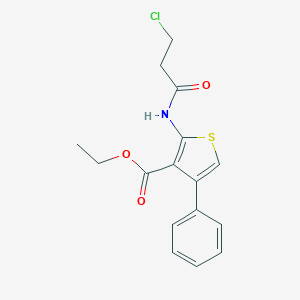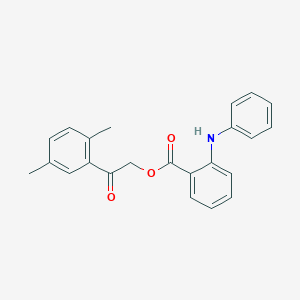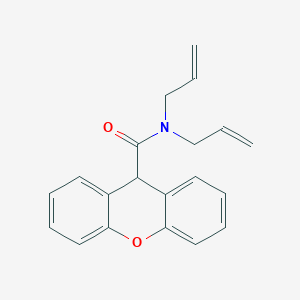![molecular formula C16H15BrN4O3 B441960 4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE CAS No. 1212293-12-3](/img/structure/B441960.png)
4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5320~2,6~0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its unique polycyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the Diels-Alder reaction between cycloheptatriene and maleic anhydride to form a tetracyclic intermediate. This intermediate is then reacted with hydrazides of benzoic acids, arylaminoacetic acid, or oxalic acid to form the desired polycyclic N-amidoimide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. For example, replacing xylene with toluene as the solvent in the Diels-Alder reaction has been shown to improve the yield and purity of the intermediate .
化学反应分析
Types of Reactions
4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while halogen substitution can produce various halogenated analogs.
科学研究应用
4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential antiviral activity, particularly against orthopoxviruses.
Biology: It is used in studies to understand the mechanisms of viral inhibition and to develop new antiviral drugs.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with viral proteins, inhibiting their function and preventing viral replication. The compound targets specific molecular pathways essential for the virus’s life cycle, thereby exerting its antiviral effects.
相似化合物的比较
Similar Compounds
- 4-hydroxy-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-3-nitrobenzamide
- N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N’-(3-trifluoromethyl)phenyl]ethanediamide
- N-(2,6-dimethylphenyl)-N’-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)ethanediamide
Uniqueness
4-BROMO-N~3~-(3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0~2,6~.0~8,10~]DODEC-11-EN-4-YL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its bromine substitution, which can enhance its antiviral activity and alter its chemical reactivity compared to similar compounds.
属性
CAS 编号 |
1212293-12-3 |
|---|---|
分子式 |
C16H15BrN4O3 |
分子量 |
391.22g/mol |
IUPAC 名称 |
4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15BrN4O3/c1-20-5-10(17)13(18-20)14(22)19-21-15(23)11-6-2-3-7(9-4-8(6)9)12(11)16(21)24/h2-3,5-9,11-12H,4H2,1H3,(H,19,22) |
InChI 键 |
LMHHPCYJUBLDJT-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)Br |
规范 SMILES |
CN1C=C(C(=N1)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12,12-dimethyl-5-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B441896.png)
![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B441917.png)


![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B441935.png)
![2-{[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}benzonitrile](/img/structure/B441942.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B441955.png)

![N-(2-ethoxyphenyl)-8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B442023.png)

![5-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B442038.png)
![5-Acetyl-9,9-dimethyl-6-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442140.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(2-phenylethyl)imino]methyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B442143.png)
![1-(1,3-BENZOTHIAZOL-2-YL)-3-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-4-[(Z)-1-(4-METHOXYANILINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE](/img/structure/B442146.png)
